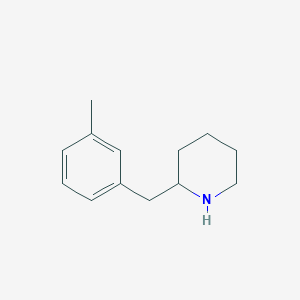

2-(3-Methyl-benzyl)-piperidine

描述

Structure

3D Structure

属性

IUPAC Name |

2-[(3-methylphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11-5-4-6-12(9-11)10-13-7-2-3-8-14-13/h4-6,9,13-14H,2-3,7-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOMCRVWZINNGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397797 | |

| Record name | 2-(3-Methyl-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383128-55-0 | |

| Record name | 2-(3-Methyl-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization

Synthetic Routes and Methodologies

The synthesis of 2-substituted piperidines such as 2-(3-Methyl-benzyl)-piperidine can be achieved through several established methodologies in organic chemistry. A primary and common route is the catalytic hydrogenation of the corresponding pyridine (B92270) derivative, in this case, 2-(3-methylbenzyl)pyridine. nih.gov This reaction typically involves the use of hydrogen gas and a transition metal catalyst, such as ruthenium, palladium, or iridium, often supported on materials like alumina (B75360) or carbon. researchgate.netnih.gov The hydrogenation of the pyridine ring is generally favored over the benzene (B151609) ring under controlled conditions. researchgate.net

Alternative synthetic strategies include:

Reductive Amination: This can involve the reaction of a suitable ketone or aldehyde with an amine.

Multi-component Reactions: These methods assemble the piperidine (B6355638) ring from several starting materials in a single step, offering efficiency and rapid access to complex structures. rsc.org

Cyclization Reactions: Intramolecular cyclization of appropriately functionalized acyclic precursors, such as amino-alkenes or amino-alcohols, can form the piperidine ring. mdpi.com For instance, a bromoaminocyclization process has been developed for the enantioselective synthesis of 2-substituted piperidines. rsc.org

Spectroscopic Analysis (NMR, IR, MS)

The structure and purity of this compound are confirmed using standard spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the benzyl (B1604629) group, a singlet for the benzylic CH₂ protons, signals for the protons on the piperidine ring, a singlet for the methyl group on the benzene ring, and a signal for the N-H proton. For a related compound, 2-(4-Methyl-benzyl)-piperidine, aromatic protons appear around δ 7.1–7.3 ppm, the methyl group at δ 2.3 ppm, and piperidine protons between δ 1.4–2.8 ppm.

¹³C NMR: The carbon NMR spectrum would display distinct peaks for each unique carbon atom, including those in the piperidine ring, the benzylic carbon, the aromatic carbons, and the methyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands. For a similar structure, key vibrations include C-N stretching (around 1250 cm⁻¹) and aromatic C-H stretching (around 3050 cm⁻¹). A broad absorption in the region of 3300-3500 cm⁻¹ would indicate the N-H stretch of the secondary amine.

Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound. For the analogous 2-(4-Methyl-benzyl)-piperidine, the molecular ion peak is observed at m/z 189. Fragmentation patterns can also give further structural information.

Chemical Transformations and Reactivity of Piperidine Derivatives

Stereoisomerization and Epimerization Processes

Stereoisomerization, particularly epimerization, is a key process in manipulating the three-dimensional structure of piperidine (B6355638) derivatives like 2-(3-Methyl-benzyl)-piperidine. Epimerization refers to the change in the configuration at one of several stereogenic centers in a molecule.

Base-mediated epimerization is a common strategy employed to convert a less stable stereoisomer into a more thermodynamically stable one. escholarship.org For instance, in 2,3-disubstituted piperidines, a cis isomer, where one substituent is axial and the other is equatorial, can be epimerized under thermodynamic conditions to the more stable trans isomer. This transformation is driven by the relief of unfavorable 1,3-diaxial interactions. nih.gov The choice of the N-protecting group, such as a benzyl (B1604629) group, can be crucial for the success of such epimerization strategies. nih.gov

Recent advancements have introduced light-mediated, highly diastereoselective epimerization methods. These approaches, often utilizing a combination of photocatalysis and hydrogen atom transfer (HAT), can effectively convert readily accessible but less stable stereoisomers into their more stable counterparts. escholarship.org This has been demonstrated for a variety of di- to tetrasubstituted piperidines, including those with aryl substituents, which are structurally related to this compound. escholarship.org The diastereoselectivity of these reactions often correlates with the calculated relative stabilities of the isomers. escholarship.org

It is important to note that the configurational stability of organolithium compounds derived from piperidines, which can be intermediates in these transformations, is a significant factor. At low temperatures, the carbon-lithium bond exhibits considerable stability, which is influenced by coordination with internal and external ligands. uark.edu

Functional Group Interconversions on the Piperidine Core and Substituents

Functional group interconversions (FGIs) are essential for modifying the chemical properties of this compound and its derivatives. These transformations involve converting one functional group into another through reactions like oxidation, reduction, substitution, addition, or elimination. imperial.ac.uk

The N-benzyl group, a common protecting group in piperidine chemistry, can be cleaved through hydrogenolysis. imperial.ac.uk This deprotection step is often a prerequisite for further functionalization of the piperidine nitrogen. For instance, after debenzylation, the secondary amine can undergo various reactions, including N-alkylation or N-arylation, to introduce new substituents.

The methyl group on the benzyl substituent can also be a site for functional group interconversion. For example, benzylic oxidation can convert the methyl group into a carboxylic acid. imperial.ac.uk

Furthermore, the piperidine ring itself can be functionalized. For example, N-formylpiperidine can undergo anodic methoxylation to introduce a methoxy (B1213986) group at the 2-position, which then serves as a precursor for introducing various carbon nucleophiles. nih.gov While this specific example does not start with this compound, the principle of functionalizing the piperidine core is applicable.

The versatility of FGIs allows for the synthesis of a wide array of polyfunctional piperidine-based compounds from simpler precursors. rsc.org

Oxidation Reactions of Piperidine Derivatives

Oxidation reactions are a critical class of transformations for piperidine derivatives, enabling the introduction of new functional groups and the modification of existing ones.

The piperidine nitrogen can be oxidized to form the corresponding N-oxide. Additionally, the benzylic position of the 2-benzyl group is susceptible to oxidation. Alkyl arenes can be oxidized to benzoic acids using strong oxidizing agents like CrO3/H2SO4 or alkaline KMnO4. imperial.ac.uk

A well-known method for the selective oxidation of alcohols is the TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-mediated oxidation. This method is particularly useful for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation. researchgate.net While this is a general method, it highlights a type of oxidation chemistry relevant to piperidine derivatives that may possess hydroxyl groups after other transformations.

In some synthetic routes involving piperidine derivatives, oxidation is a key step. For example, in the synthesis of cis-N-benzyl-3-methylamino-4-methylpiperidine, an oxidation step follows hydroboration. researchgate.net This underscores the importance of oxidation in the multi-step synthesis of complex piperidine structures.

The table below summarizes the types of chemical transformations discussed:

| Transformation Type | Description | Key Reagents/Conditions |

| Stereoisomerization | Alteration of the stereochemical configuration at one or more chiral centers. | Base-mediated (e.g., NaH), Light-mediated photocatalysis |

| Functional Group Interconversion | Conversion of one functional group to another. | Hydrogenolysis (for N-debenzylation), Oxidizing/Reducing agents |

| Oxidation | Introduction of oxygen or removal of hydrogen. | TEMPO, CrO3/H2SO4, KMnO4 |

Spectroscopic Characterization of 2 3 Methyl Benzyl Piperidine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra, along with advanced NMR techniques, allows for the complete assignment of all atoms and provides insight into the compound's conformation and dynamic behavior.

Proton (¹H) NMR Analysis and Chemical Shift Assignment

The ¹H NMR spectrum of 2-(3-methyl-benzyl)-piperidine is expected to show distinct signals for the piperidine (B6355638) ring protons, the benzylic methylene (B1212753) protons, the aromatic protons, and the methyl group protons. The precise chemical shifts are influenced by the electronic environment of each proton. An analysis based on known data for the analogues 2-benzylpiperidine (B184556) and 1-(3-methylbenzyl)piperidine (B7883396) allows for a reliable prediction of the spectral features. rsc.orgrsc.org

The piperidine protons (H-2 to H-6) typically resonate in the upfield region of the spectrum, generally between δ 1.4 and 3.0 ppm. The proton at C-2, being adjacent to the benzyl (B1604629) substituent, would appear as a multiplet. The benzylic protons (Ar-CH₂) would likely appear as a multiplet or a pair of doublets around δ 2.5-3.0 ppm. The aromatic protons on the 3-methylphenyl group are expected in the δ 7.0–7.3 ppm region, and the methyl group protons would produce a singlet peak around δ 2.3 ppm. mdpi.com The N-H proton of the piperidine ring would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

| Proton Assignment | 1-(3-methylbenzyl)piperidine rsc.org | (R)-N-(2-methylbenzyl)piperidine-3-carboxamide mdpi.com | Predicted Range for this compound |

|---|---|---|---|

| Ar-CH₃ | 2.71 (s, 3H) | 2.24 (s, 3H) | ~2.3 (s, 3H) |

| Aromatic H | 7.44-7.61 (m, 4H) | 7.17 (d, 6H) | ~7.0-7.3 (m, 4H) |

| Benzylic H (Ar-CH₂) | 3.77 (s, 2H) | 4.28–4.17 (m, 2H) | ~2.5-3.0 (m, 2H) |

| Piperidine H (ring) | 1.79-1.89 (m, 6H), 2.69-2.71 (m, 4H) | 3.64–3.56 (m, 2H), 2.20–2.08 (m, 2H), 1.75 (t, 2H), 1.50–1.23 (m, 2H) | ~1.4-3.1 (m, 11H, incl. N-H) |

Carbon (¹³C) NMR Analysis and Correlation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each carbon atom. The chemical shifts of the piperidine ring carbons are sensitive to the conformation and substitution pattern. rsc.org

The piperidine carbons (C-2 to C-6) are expected to resonate between δ 24 and δ 60 ppm. The C-2 carbon, bearing the benzyl group, would be shifted downfield compared to the other methylene carbons of the ring. The benzylic carbon (Ar-CH₂) would appear around δ 40-45 ppm. The aromatic carbons typically appear in the δ 125–140 ppm range, with the methyl-substituted carbon (C-3') and the carbon attached to the benzyl group (C-1') being quaternary and showing distinct shifts. The methyl carbon itself would be found at approximately δ 21 ppm.

| Carbon Assignment | 1-(3-methylbenzyl)piperidine rsc.org | (R)-N-(2-methylbenzyl)piperidine-3-carboxamide mdpi.com | Predicted Range for this compound |

|---|---|---|---|

| Ar-CH₃ | 21.02 | 19.04 | ~21.0 |

| Piperidine C-3, C-4, C-5 | 24.05, 25.57 | 24.19, 27.18 | ~24-35 |

| Benzylic C (Ar-CH₂) | 62.94 | 42.06 | ~40-45 |

| Piperidine C-2, C-6 | 53.93 | 46.51, 48.79 | ~50-60 |

| Aromatic C | 125.85, 127.38, 127.95, 129.37 | 126.22, 127.17, 127.36, 128.00, 130.38, 136.11, 137.26 | ~126-140 |

| Aromatic C (ipso) | 137.07, 138.55 | - | ~138-140 |

Advanced NMR Techniques (e.g., Variable Temperature NMR for Molecular Dynamics, GIAO Calculations for Isotropic Shifts)

Advanced NMR techniques provide deeper insights into the dynamic processes and electronic structure of piperidine derivatives.

Variable Temperature (VT) NMR: VT-NMR studies are crucial for understanding molecular dynamics, such as ring inversion and restricted rotation around single bonds. In N-substituted piperidines, such as N-Boc-2-phenylpiperidine, VT-¹H NMR has been used to determine the energy barriers for the rotation of the N-Boc group. mdpi.com This rotation can be slow on the NMR timescale at low temperatures, leading to the observation of distinct signals for different conformers. For a compound like this compound, VT-NMR could be employed to study the kinetics of the piperidine ring's chair-to-chair inversion and the rotational barrier of the C2-benzyl bond.

GIAO Calculations: The prediction of NMR chemical shifts can be achieved with high accuracy using computational quantum mechanical methods. The Gauge-Including Atomic Orbital (GIAO) method, often paired with Density Functional Theory (DFT), is widely used for this purpose. researchgate.netimist.ma These calculations provide theoretical chemical shifts (isotropic shielding values) that can be correlated with experimental data to confirm structural and stereochemical assignments. nih.govresearchgate.net For a molecule like this compound, GIAO/DFT calculations could predict the ¹H and ¹³C spectra, aiding in the unambiguous assignment of protons and carbons, especially for the complex piperidine ring and the substituted aromatic system. nih.govbohrium.com

Analysis of Coupling Constants for Stereochemical Elucidation

The stereochemistry of the this compound, particularly the orientation of the benzyl group relative to the piperidine ring, can be determined by analyzing the proton-proton coupling constants (J-values). The piperidine ring predominantly adopts a chair conformation. The magnitude of the vicinal coupling constant (³JHH) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus relationship.

In a chair conformation, the coupling between two axial protons (³J_ax,ax) is typically large (10–13 Hz), whereas the coupling between an axial and an equatorial proton (³J_ax,eq) or two equatorial protons (³J_eq,eq) is small (2–5 Hz). By measuring the coupling constants of the H-2 proton with the H-3 protons, the orientation of the benzyl group can be established. An axial benzyl group would result in the H-2 proton being equatorial, leading to small coupling constants with H-3ax and H-3eq. Conversely, an equatorial benzyl group would place the H-2 proton in an axial position, resulting in one large (axial-axial) and one small (axial-equatorial) coupling constant with the H-3 protons. This method has been successfully used to establish the relative stereochemistry in various substituted piperidines.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Modes

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural components: the secondary amine of the piperidine ring, the aromatic ring, and the aliphatic C-H bonds. Analysis of the spectra of analogues like 4-benzylpiperidine (B145979) and other substituted piperidines provides a basis for assigning these vibrational modes. nih.govchemicalbook.com

Key expected vibrational modes include:

N-H Stretching: A moderate to weak absorption band around 3300-3350 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine. Its position and broadness can be affected by hydrogen bonding.

Aromatic C-H Stretching: These absorptions appear as a group of sharp bands just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).

Aliphatic C-H Stretching: Strong, sharp bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arise from the C-H bonds of the piperidine ring, the methyl group, and the benzylic methylene group. The presence of low-frequency "Bohlmann bands" (around 2700-2800 cm⁻¹) can sometimes indicate a trans-axial relationship between the nitrogen lone pair and an adjacent C-H bond. cdnsciencepub.com

Aromatic C=C Stretching: One to three bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the skeletal vibrations of the benzene (B151609) ring.

C-H Bending: Out-of-plane (o.o.p.) bending vibrations for the aromatic C-H bonds appear in the 690-900 cm⁻¹ region. The pattern of these bands can often help confirm the 1,3- (meta) substitution pattern on the aromatic ring.

C-N Stretching: This vibration typically appears as a medium to weak band in the 1020-1250 cm⁻¹ region.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3350 |

| Aromatic C-H Stretch | Aromatic Ring | 3010 - 3100 |

| Aliphatic C-H Stretch | CH₂, CH₃ | 2850 - 2960 |

| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 |

| CH₂ Scissoring | Aliphatic | ~1440 - 1470 |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 |

| Aromatic C-H o.o.p. Bend | m-disubstituted | ~690-710 and 750-810 |

Raman Spectroscopy (including FT-Raman and Surface Enhanced Raman Scattering (SERS) applications)

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, yielding a specific fingerprint for a given compound. For a molecule like this compound, the Raman spectrum would be characterized by vibrations from the piperidine ring, the benzyl group, and the methyl substituent.

Fourier-Transform (FT) Raman Spectroscopy offers advantages over conventional Raman spectroscopy, particularly for pharmaceutical compounds, by utilizing a near-infrared (NIR) laser (e.g., 1064 nm) which significantly reduces fluorescence, a common issue with complex organic molecules. americanpharmaceuticalreview.comthermofisher.com This allows for the analysis of samples in their native solid or liquid form with minimal preparation. thermofisher.com

In the context of this compound analogues, FT-Raman studies on compounds like 2- and 3-methylpiperidine (B147322) have been conducted alongside density functional theory (DFT) calculations to assign vibrational modes. researchgate.net For the title compound, one would expect to observe characteristic bands for the methyl group's C-H stretching and bending vibrations, vibrations of the aromatic ring, and various modes from the piperidine skeleton. researchgate.net For instance, the C-H stretching frequencies of a methyl group typically appear just below 3000 cm⁻¹, with asymmetric and symmetric bending vibrations appearing around 1450 cm⁻¹ and 1350 cm⁻¹, respectively. researchgate.net The analysis of different crystalline forms (polymorphs) and amorphous content in pharmaceutical substances is a key application of FT-Raman, as different solid-state arrangements result in distinguishable spectral features. americanpharmaceuticalreview.com

Surface-Enhanced Raman Scattering (SERS) is an advanced Raman technique that provides enormous signal amplification (by factors of 10⁷ to 10¹⁵) for molecules adsorbed onto a nanostructured metal surface, typically gold or silver. clinmedjournals.orgnih.gov This enhancement allows for the detection of trace amounts of an analyte, even down to the single-molecule level. clinmedjournals.orgresearchgate.net The mechanism involves both electromagnetic enhancement from localized surface plasmons on the metal and chemical enhancement from charge-transfer interactions between the molecule and the surface. nih.govresearchgate.net

For heterocyclic compounds like piperidine and its derivatives, SERS has been used to study their interaction with metal surfaces. acs.org Studies on pyridine (B92270), a related N-heterocycle, show that adsorption to a silver surface occurs primarily through the nitrogen lone pair of electrons. nih.gov The orientation of the molecule on the surface (e.g., edge-on or flat) can be deduced from the relative enhancement of different vibrational modes. nih.gov For this compound, SERS could be employed for sensitive detection and to probe the interaction of both the piperidine nitrogen and the π-system of the benzyl ring with the metal substrate.

A summary of expected Raman band assignments for this compound, based on data from analogues, is presented below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Source of Analogue Data |

| Aromatic C-H Stretch | Benzyl Ring | > 3000 | researchgate.net |

| Asymmetric CH₃ Stretch | Methyl Group | ~2979 | researchgate.net |

| Symmetric CH₂ Stretch (Piperidine) | Piperidine Ring | ~2925 | researchgate.net |

| Aromatic Ring Stretch | Benzyl Ring | ~1600 | beilstein-journals.org |

| Asymmetric CH₃ Bending | Methyl Group | ~1450 | researchgate.net |

| Symmetric CH₃ Bending | Methyl Group | ~1350 | researchgate.net |

| Piperidine Ring Breathing | Piperidine Ring | ~800-900 | acs.org |

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. While a specific crystal structure for this compound is not found in the reviewed literature, data from closely related analogues such as (S)-1-benzyl-6-oxopiperidine-2-carboxylic acid asianpubs.org and t-3-Benzyl-r-2,c-6-diphenylpiperidin-4-one oxime iucr.org provide a robust model for its expected solid-state conformation.

Studies on numerous piperidine derivatives consistently show that the piperidine ring adopts a stable chair conformation . asianpubs.orgiucr.orgresearchgate.net In this conformation, substituents can occupy either axial or equatorial positions. For a 2-substituted piperidine like the title compound, the benzyl group would be expected to occupy an equatorial position to minimize steric hindrance.

In the crystal structure of (S)-1-benzyl-6-oxopiperidine-2-carboxylic acid, the piperidine ring is in a chair conformation, and the mean plane of this ring forms a dihedral angle of 61.10(9)° with the benzyl ring. asianpubs.org The packing of molecules in the crystal lattice is often governed by a network of intermolecular hydrogen bonds, which can involve the piperidine nitrogen, as well as weaker C-H···π interactions. asianpubs.orgiucr.org

The crystallographic data for the analogue (S)-1-benzyl-6-oxopiperidine-2-carboxylic acid, which contains both the benzyl and piperidine moieties, illustrates the typical parameters determined by XRD.

| Parameter | Value | Source |

| Compound Name | (S)-1-benzyl-6-oxopiperidine-2-carboxylic acid | asianpubs.org |

| Chemical Formula | C₁₃H₁₅NO₃ | asianpubs.org |

| Crystal System | Orthorhombic | asianpubs.org |

| Space Group | P2₁2₁2₁ | asianpubs.org |

| a (Å) | 8.1384(3) | asianpubs.org |

| b (Å) | 10.5953(3) | asianpubs.org |

| c (Å) | 14.1104(3) | asianpubs.org |

| α, β, γ (°) | 90 | asianpubs.org |

| Ring Conformation | Piperidine ring in chair conformation | asianpubs.org |

| Interplanar Angle | Dihedral angle of 61.10(9)° between piperidine and benzyl rings | asianpubs.org |

| Key Interactions | Intermolecular O-H···O hydrogen bonds | asianpubs.org |

This data provides a strong basis for predicting the solid-state structure of this compound, which would likely crystallize with the piperidine ring in a chair conformation and exhibit specific packing arrangements dictated by intermolecular forces.

Structural Elucidation and Conformational Analysis of 2 3 Methyl Benzyl Piperidine

Molecular Geometry Determination and Optimization

The precise three-dimensional arrangement of atoms in 2-(3-Methyl-benzyl)-piperidine, including its bond lengths, bond angles, and torsion angles, is fundamental to understanding its chemical behavior. In the absence of direct experimental data from X-ray crystallography, quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool for determining the molecule's optimized geometry. benthamdirect.comufla.bruchile.cl

DFT methods, such as B3LYP with a 6-31G(d,p) or higher basis set, are commonly used to calculate the ground-state electronic structure and to find the lowest energy (most stable) molecular conformation. benthamdirect.comnih.gov For this compound, this process would involve optimizing the geometry of the piperidine (B6355638) ring, the orientation of the 3-methylbenzyl substituent at the C2 position, and the position of the hydrogen atom on the piperidine nitrogen.

Studies on similar substituted piperidines reveal that the piperidine ring typically adopts a chair conformation. asianpubs.orgresearchgate.netiucr.orgnih.gov The bond lengths and angles within the heterocyclic ring are expected to be close to those of a standard sp³-hybridized system, though with slight distortions due to the bulky substituent. For instance, C-C bond distances in the piperidine ring are generally around 1.53-1.56 Å, while C-N bonds are slightly shorter. nih.govasianpubs.org The C-H bond distances are typically in the range of 1.08-1.09 Å. nih.gov The geometry of the benzyl (B1604629) group will be largely planar, with standard aromatic C-C bond lengths. The dihedral angle between the mean plane of the piperidine ring and the benzyl ring is a critical parameter, with studies on analogous compounds showing values that can range significantly, often around 60-75°, depending on other substituents and packing forces. asianpubs.orgiucr.orgnih.gov

Interactive Table 1: Predicted Molecular Geometry Parameters for this compound Note: These values are representative estimates based on DFT calculations and data from analogous piperidine structures.

| Parameter | Atom Pair/Triplet | Predicted Value | Source Context |

| Bond Lengths | |||

| C-C (piperidine) | C2-C3 | ~1.54 Å | General sp³ C-C bond length in piperidine rings. nih.gov |

| C-N (piperidine) | C2-N1 | ~1.47 Å | Typical C-N bond length in heterocyclic amines. |

| C-C (benzyl) | Ar C-C | ~1.39 Å | Standard aromatic C-C bond length. |

| C-C (linker) | C2-CH₂ | ~1.52 Å | Single bond connecting the two ring systems. |

| Bond Angles | |||

| C-N-C (piperidine) | C2-N1-C6 | ~111° | Typical angle in a chair conformation. |

| C-C-C (piperidine) | C3-C4-C5 | ~110° | Reflects tetrahedral geometry with slight ring strain. |

| Torsion Angles | |||

| Dihedral Angle | Piperidine-Benzyl | ~60-75° | Influenced by steric hindrance and crystal packing. asianpubs.orgnih.gov |

Conformational Isomerism and Stability Studies

The flexibility of the six-membered piperidine ring allows it to exist in several conformations, most notably the low-energy chair form and the higher-energy twist-boat and boat forms. For most piperidine derivatives, the chair conformation is significantly more stable due to the minimization of angular and torsional strain. asianpubs.org

In this compound, the chair conformation can exist as two distinct isomers depending on the orientation of the substituent at the C2 position: axial or equatorial.

Equatorial Conformer: The 2-(3-methyl-benzyl) group occupies a position in the "equator" of the piperidine ring. This orientation generally minimizes steric hindrance (1,3-diaxial interactions) with the axial hydrogens on C4 and C6, and is therefore predicted to be the more stable conformer. Studies on numerous 2-substituted and 2,6-disubstituted piperidines confirm the strong preference for bulky groups to adopt an equatorial orientation. researchgate.netiucr.orgnih.govnih.gov

Axial Conformer: The substituent points "up or down," parallel to the principal axis of the ring. This conformation introduces significant steric strain, making it less energetically favorable.

The energy difference between the equatorial and axial conformers can be estimated computationally and is influenced by the nature of the substituent. For the N-H proton, infrared spectroscopy studies on piperidine itself show that the equatorial conformer is more stable by approximately 0.4-0.6 kcal/mol. rsc.orgrsc.org For the much larger 3-methylbenzyl group at C2, this energy difference would be substantially greater, strongly favoring the equatorial position.

While the chair form is dominant, twist-boat conformations can exist in equilibrium. However, they are typically less stable by several kcal/mol. nih.gov In certain highly substituted or sterically constrained piperidines, non-chair conformations like twist-boats can become more populated or even preferred, but this is not expected to be the case for this compound under normal conditions. nih.gov

Interactive Table 2: Conformational Analysis of this compound

| Conformer | Substituent Position | Relative Stability | Key Features |

| Chair | Equatorial | Most Stable | Minimizes 1,3-diaxial steric interactions. Staggered arrangement of all bonds reduces torsional strain. |

| Chair | Axial | Less Stable | Significant steric hindrance between the axial substituent and axial hydrogens at C4 and C6. |

| Twist-Boat | N/A | Unstable | Higher in energy than the chair form. Avoids flagpole interactions of the pure boat form but retains significant torsional strain. |

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules of this compound arrange themselves in a solid crystal lattice is dictated by a network of intermolecular interactions. These non-covalent forces, though weak individually, collectively determine the crystal's density, stability, and morphology. The key functional groups available for these interactions are the secondary amine (N-H group), the aromatic π-system of the benzyl ring, and the aliphatic C-H bonds.

Based on analyses of similar benzylpiperidine structures, the following interactions are expected to be significant: nih.govresearchgate.netmdpi.com

Hydrogen Bonding: The secondary amine group (N-H) can act as a hydrogen bond donor. While there are no strong acceptors within the molecule itself, in a crystal, the nitrogen atom of one molecule could potentially act as a weak acceptor for an N-H group from a neighboring molecule (N-H···N), forming chains or dimers.

C-H···π Interactions: These are common in structures containing aromatic rings. The electron-rich face of the 3-methylbenzyl ring can interact favorably with C-H bonds from the piperidine or benzyl groups of adjacent molecules. These interactions play a crucial role in stabilizing the three-dimensional crystal packing, often linking molecules into extended networks. nih.gov

π-π Stacking: The aromatic rings of two neighboring molecules can stack upon each other. This interaction, driven by electrostatic and van der Waals forces, can occur in either a face-to-face or an offset (parallel-displaced) arrangement. Centroid-to-centroid distances of around 3.8 Å are indicative of such interactions in related crystal structures. nih.gov

Hirshfeld surface analysis is a modern computational technique used to visualize and quantify these varied intermolecular contacts within a crystal, providing a detailed fingerprint of the packing environment. nih.gov In the absence of a solved crystal structure for this compound, it is predicted that a combination of C-H···π and π-π interactions would be the dominant forces directing its supramolecular assembly, likely resulting in a densely packed structure featuring interconnected molecular chains. nih.govresearchgate.net

Interactive Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Predicted Role in Crystal Packing |

| Hydrogen Bond | N-H | N (of another molecule) | Formation of dimers or chains, though may be weak. |

| C-H···π Interaction | C-H (piperidine/benzyl) | π-system (benzyl ring) | Key structure-directing force, linking molecules into a 3D network. nih.gov |

| π-π Stacking | π-system (benzyl ring) | π-system (benzyl ring) | Contributes to crystal stability through aggregation of aromatic moieties. nih.gov |

| Van der Waals | All atoms | All atoms | General cohesive forces providing overall stabilization. |

Computational and Theoretical Chemistry Studies of 2 3 Methyl Benzyl Piperidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are instrumental in predicting a wide array of molecular properties for compounds like 2-(3-Methyl-benzyl)-piperidine.

Geometry Optimization and Energetic Stability Assessment

The foundational step in the computational study of a molecule is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms—the structure that corresponds to a minimum on the potential energy surface. For piperidine (B6355638) derivatives, DFT calculations are employed to determine key geometric parameters such as bond lengths, bond angles, and dihedral angles. nih.govnih.gov The piperidine ring itself can adopt various conformations, such as chair, boat, or twist-boat, with the chair conformation generally being the most stable. rjb.ro Theoretical calculations for related piperidine compounds have been shown to be consistent with experimental data from techniques like X-ray diffraction. nih.gov The energetic stability of the optimized structure provides a quantitative measure of the molecule's stability.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Energy Gap

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. nih.gov The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for assessing molecular stability and reactivity. rjb.ronih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com Conversely, a small energy gap suggests that the molecule is more reactive and easily polarizable. nih.govnih.gov For various piperidine derivatives, this energy gap has been calculated to predict their stability and reactivity. rjb.ronih.gov

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | Chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov The MEP surface displays regions of varying electrostatic potential, typically color-coded to indicate charge density. Red regions signify areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate electron-deficient areas (positive potential), prone to nucleophilic attack. Green areas represent neutral potential. By analyzing the MEP map of a molecule like this compound, one can identify the likely sites for intermolecular interactions. rjb.ro

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (bonds or lone pairs) and empty non-Lewis-type orbitals (antibonding or Rydberg orbitals). These interactions, known as hyperconjugative interactions, contribute significantly to the stability of the molecule. NBO analysis can quantify the energy of these interactions, offering insights into intramolecular charge transfer and the nature of chemical bonds.

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier molecular orbitals, several quantum chemical descriptors and reactivity indices can be calculated. These parameters provide a quantitative basis for predicting the global reactivity of a molecule.

Chemical Hardness and Softness

Chemical hardness (η) and its inverse, chemical softness (S), are fundamental concepts in chemical reactivity theory. A "hard" molecule has a large HOMO-LUMO gap, making it less reactive and resistant to changes in its electron distribution. nih.govmdpi.com A "soft" molecule has a small HOMO-LUMO gap, indicating higher reactivity and polarizability. nih.gov These descriptors are crucial for understanding and predicting the behavior of molecules in chemical reactions. The chemical hardness and softness can be calculated using the energies of the HOMO and LUMO. nih.gov

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Chemical Softness | S | 1 / (2η) | Measure of molecular polarizability and reactivity |

Mechanistic Investigations in Piperidine Synthesis and Reactions

Elucidation of Reaction Pathways and Catalytic Cycles in Piperidine (B6355638) Formation

The formation of the piperidine ring in 2-(3-Methyl-benzyl)-piperidine can be achieved through several synthetic routes, with the catalytic hydrogenation of a corresponding substituted pyridine (B92270) being a prominent method. The mechanism of this transformation, while seemingly straightforward, involves a series of steps on the catalyst surface.

One of the most common methods for synthesizing piperidines is the hydrogenation of the corresponding pyridine derivatives. digitellinc.com This process typically requires a transition metal catalyst, such as rhodium, platinum, or palladium, under a hydrogen atmosphere. rsc.orgosti.gov The reaction is believed to commence with the adsorption of the pyridine ring onto the catalyst surface. For rhodium catalysts, it has been suggested that the hydrogenation may proceed via an initial hydride transfer to the 4th position of the pyridine ring. osti.gov

In the context of forming this compound, a plausible pathway involves the catalytic hydrogenation of 2-(3-methylbenzyl)pyridine. The catalytic cycle can be conceptualized as follows:

Substrate Adsorption: The 2-(3-methylbenzyl)pyridine substrate adsorbs onto the active sites of the metal catalyst.

Hydrogen Activation: Molecular hydrogen (H₂) is dissociatively chemisorbed onto the catalyst surface, forming metal-hydride species.

Stepwise Hydrogenation: The adsorbed pyridine ring undergoes a stepwise reduction. This process is thought to involve the formation of partially hydrogenated intermediates, such as dihydropyridine (B1217469) and tetrahydropyridine (B1245486) species, which remain bound to the catalyst surface. rsc.org

Product Desorption: Once the aromatic ring is fully saturated to form the piperidine ring, the final product, this compound, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Another significant pathway for piperidine synthesis is through reductive amination. This can involve the cyclization of an appropriate amino-aldehyde or amino-ketone precursor. For instance, a linear precursor containing a terminal amine and a carbonyl group separated by a suitable carbon chain can undergo intramolecular cyclization to form a cyclic iminium ion, which is then reduced to the piperidine. nih.gov

In some advanced synthetic strategies, such as those catalyzed by cobalt-porphyrin complexes, the formation of piperidines can proceed through radical intermediates. A proposed mechanism involves the formation of a cobalt(III)-carbene radical, which then undergoes a 1,6-hydrogen atom transfer (HAT) to form a benzyl-radical intermediate. This intermediate can then undergo a radical-rebound ring closure to yield the piperidine structure. nih.govchemrxiv.org

The table below summarizes key synthetic routes and their general mechanistic features applicable to the formation of the this compound core.

| Synthetic Route | Key Mechanistic Features | Typical Catalysts/Reagents |

| Catalytic Hydrogenation of Pyridines | Adsorption to catalyst surface, stepwise reduction of the aromatic ring. rsc.orgosti.gov | Rh₂O₃, PtO₂, Pd/C. rsc.orgosti.gov |

| Reductive Amination | Intramolecular cyclization to form a cyclic iminium ion, followed by reduction. nih.gov | Reducing agents (e.g., NaBH(OAc)₃), acid catalysts. |

| Radical Cyclization | Formation of a metal-carbene radical, intramolecular hydrogen atom transfer, and radical-rebound ring closure. nih.govchemrxiv.org | Cobalt-porphyrin complexes. nih.govchemrxiv.org |

Kinetic Isotope Effect (KIE) Studies to Determine Rate-Limiting Steps

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step of a reaction. This is achieved by comparing the reaction rates of substrates containing heavier isotopes at specific positions with their non-isotopically labeled counterparts. For the synthesis of piperidines, KIE studies, particularly using deuterium (B1214612) labeling, have provided valuable insights. digitellinc.com

While specific KIE studies on the synthesis of this compound are not extensively reported in the literature, general principles derived from studies on similar piperidine syntheses can be applied. For instance, in copper-catalyzed intramolecular C-H amination reactions to form piperidines, significant primary KIE values have been observed when a hydrogen atom at the benzylic position is replaced with deuterium. acs.org An intermolecular competition experiment between a non-deuterated and a deuterated substrate leading to piperidine formation yielded a kH/kD value of 1.4, supporting the C-H bond cleavage as a turnover-limiting step. acs.org In a direct competition experiment using a monodeuterated substrate, a primary KIE (kH/kD) of 4.2 was measured for a six-membered ring cyclization to form a piperidine, which strongly indicates that the C-H bond cleavage is involved in the rate-determining step. acs.org

In the context of catalytic hydrogenation of pyridines, deuterium labeling experiments can help to understand the sequence of bond-forming events. For example, performing the reaction in a deuterated solvent or using deuterium gas (D₂) can reveal which hydrogens are added at which stage and whether any steps are reversible. osti.govunimi.it Studies on the hydrogenation of isoquinolines, which are structurally related to pyridines, have shown that deuterium is incorporated at specific positions, suggesting the involvement of enamine-iminium tautomerization equilibria during the reduction process. rsc.org A reaction performed in a deuterated solvent like TFE-d1 showed deuterium incorporation at the 3-position of the resulting piperidine-like structure, which arises from the tautomerization of an enamine intermediate to its corresponding iminium form. unimi.it

The following table illustrates the application of KIE and deuterium labeling studies in understanding piperidine formation mechanisms.

| Type of Study | Observation | Mechanistic Implication |

| Primary KIE (Benzylic C-H vs. C-D) | kH/kD > 1 (e.g., 4.2). acs.org | C-H bond cleavage is part of the rate-determining step. acs.org |

| Deuterium Labeling (D₂ gas) | Deuterium incorporation at specific positions of the piperidine ring. unimi.it | Provides information on the sequence and stereochemistry of hydrogen addition. |

| Deuterium Labeling (Deuterated Solvent) | Deuterium incorporation suggests reversible protonation/deprotonation steps and intermediate tautomerization. rsc.orgunimi.it | Highlights the role of intermediates like enamines and iminium ions. rsc.org |

Understanding Stereochemical Control Mechanisms in Asymmetric Syntheses

The synthesis of enantiomerically pure this compound requires asymmetric synthesis methods, where the mechanism of stereochemical control is of central importance. The goal is to create the stereogenic center at the C2 position of the piperidine ring with a high degree of selectivity for one enantiomer over the other.

One of the most effective strategies for achieving this is through the use of chiral catalysts or chiral auxiliaries. york.ac.uk In catalytic asymmetric hydrogenation of a suitable prochiral precursor, a chiral ligand coordinated to a transition metal (e.g., rhodium, iridium, or ruthenium) creates a chiral environment around the active site. rsc.orgajchem-b.com This chiral environment forces the substrate to bind in a specific orientation, leading to the preferential addition of hydrogen to one face of the molecule. The mechanism of stereoselectivity often relies on minimizing steric interactions between the substrate and the bulky groups of the chiral ligand in the transition state.

For example, in the asymmetric hydrogenation of pyridines, the use of a chiral Brønsted acid can activate the pyridine substrate towards reduction, while a chiral transition metal complex controls the facial selectivity of the hydride addition to the resulting iminium intermediate. unimi.it The stereochemical outcome is determined by the precise geometry of the transition state, where the chiral ligand dictates the approach of the reducing agent.

Another approach involves the use of a chiral auxiliary. york.ac.uk A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate. It directs the stereochemical outcome of a subsequent reaction and is then removed. For the synthesis of 2-substituted piperidines, a chiral amine, such as (S)-1-phenylethylamine, can be used to form a chiral enamine or imine intermediate. The steric bulk of the chiral auxiliary then blocks one face of the intermediate, forcing an incoming electrophile or reducing agent to attack from the less hindered face, thereby establishing the desired stereochemistry at the C2 position.

The table below outlines different approaches to stereochemical control in the synthesis of 2-substituted piperidines.

| Asymmetric Strategy | Mechanism of Stereocontrol | Key Features |

| Chiral Transition Metal Catalysis | The chiral ligand creates a sterically and electronically biased environment, favoring one transition state over its diastereomer. ajchem-b.com | High catalytic efficiency and enantioselectivity. Requires careful design of chiral ligands. |

| Chiral Auxiliary Control | The chiral auxiliary is covalently bonded to the substrate and sterically directs the approach of reagents. york.ac.uk | Often provides high diastereoselectivity. Requires additional steps for attachment and removal of the auxiliary. |

| Organocatalysis | A small chiral organic molecule (e.g., a chiral amine or phosphoric acid) catalyzes the reaction enantioselectively. acs.orgcardiff.ac.uk | Metal-free conditions. The mechanism often involves the formation of chiral iminium or enamine intermediates. acs.org |

Role of Intermediates in Piperidine Ring Construction

In many syntheses of 2-substituted piperidines, iminium ions and enamines are key intermediates. chemrxiv.org For example, in the reductive cyclization of an amino-ketone, the initial step is often the intramolecular condensation of the amine and ketone functionalities to form a cyclic iminium ion. This electrophilic intermediate is then reduced by a hydride source to yield the piperidine ring. The formation of the iminium ion is often the key step that sets up the ring structure. nih.gov

Iminium ions and their corresponding enamines can exist in equilibrium. ntu.edu.sg This equilibrium can be exploited for the functionalization of the piperidine ring. The iminium ion is electrophilic at the carbon atom of the C=N double bond, while the enamine is nucleophilic at the alpha-carbon. This dual reactivity allows for the introduction of substituents at different positions of the piperidine ring by reacting with appropriate nucleophiles or electrophiles. chemrxiv.org

In the context of catalytic hydrogenation of pyridines, partially hydrogenated species such as dihydropyridines and tetrahydropyridines are important intermediates. These intermediates remain adsorbed on the catalyst surface and are sequentially reduced. rsc.org Deuterium labeling studies have provided evidence for the existence of enamine intermediates during the hydrogenation of certain N-heterocycles, which are formed through tautomerization of partially reduced species. rsc.orgunimi.it

Radical cyclizations offer an alternative pathway where radical intermediates are central to the ring-forming process. As mentioned earlier, cobalt-catalyzed reactions can proceed through a benzyl-radical intermediate which undergoes cyclization. nih.govchemrxiv.org

The table below summarizes the key intermediates and their roles in the synthesis of the piperidine ring.

| Intermediate | Role in Ring Construction | Synthetic Context |

| Iminium Ion | Electrophilic species that undergoes nucleophilic attack (e.g., by a hydride) to complete the ring formation or functionalization. nih.govchemrxiv.org | Reductive amination, functionalization of piperidines. chemrxiv.org |

| Enamine | Nucleophilic species that can react with electrophiles for functionalization at the α-position to the nitrogen. ntu.edu.sg | Tautomer of iminium ions, used in α-functionalization reactions. ntu.edu.sg |

| Dihydropyridine/Tetrahydropyridine | Partially reduced species in the stepwise hydrogenation of a pyridine ring. rsc.org | Catalytic hydrogenation of pyridines. rsc.org |

| Radical Species | Involved in ring-closing C-C bond formation. nih.govchemrxiv.org | Radical cyclization reactions, often catalyzed by transition metals. nih.govchemrxiv.org |

Role of 2 3 Methyl Benzyl Piperidine and Its Core As a Chemical Scaffold

Principles of Scaffold Design in Organic Synthesis

In drug discovery, a scaffold is a core molecular structure to which various functional groups can be attached to create a library of related compounds. The choice of a scaffold is critical as it defines the molecule's fundamental geometry and physicochemical properties. The piperidine (B6355638) ring is one of the most prevalent heterocyclic scaffolds in FDA-approved drugs, appearing in over 70 commercialized pharmaceuticals. booktopia.com.auresearchgate.netenamine.net Its prevalence stems from several key principles of effective scaffold design:

Three-Dimensionality and Conformational Flexibility: Unlike flat aromatic rings, the saturated piperidine ring adopts a stable chair conformation. This provides a defined three-dimensional arrangement of substituents, allowing for precise spatial interactions with complex biological targets like protein binding pockets.

Physicochemical Properties: The piperidine ring possesses a balance of hydrophilic and lipophilic characteristics. thieme-connect.com The nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, enhancing aqueous solubility. The carbon framework provides lipophilicity, aiding membrane permeability. These properties can be fine-tuned through substitution.

Synthetic Tractability: The piperidine core is readily synthesized and modified through a wide range of established chemical reactions. nih.gov This allows for the efficient creation of diverse compound libraries for screening. The nitrogen atom, in particular, serves as a convenient handle for introducing a variety of substituents.

"Privileged Scaffold" Status: The piperidine ring is considered a "privileged scaffold" because it is a recurring motif in compounds that are active against a wide range of different biological targets. nih.gov This suggests that the piperidine framework is capable of presenting appended functional groups in orientations that are favorable for interacting with multiple receptor families.

The 2-(3-methyl-benzyl)-piperidine scaffold builds on these principles by incorporating a benzyl (B1604629) group at the 2-position. This substituent adds a significant lipophilic and aromatic component, capable of engaging in π-π stacking, hydrophobic, and van der Waals interactions with target proteins. The methyl group at the 3-position of the benzyl ring subtly modifies the electronic and steric profile of the aromatic ring, which can be crucial for optimizing binding affinity and selectivity.

Strategies for Further Derivatization and Chemical Modulation of the Piperidine Ring System

The this compound scaffold offers multiple points for chemical modification, allowing chemists to systematically explore the chemical space around the core structure to improve potency, selectivity, and pharmacokinetic properties. thieme-connect.comnih.gov

Key derivatization strategies include:

N-Alkylation and N-Arylation: The piperidine nitrogen is a primary site for modification. Introducing various alkyl, benzyl, or aryl groups can significantly impact a compound's properties. benthamdirect.com This modification can alter basicity (pKa), lipophilicity, and introduce new interaction points with the target. For instance, N-alkylation can be used to probe for specific pockets or to block metabolism at the nitrogen. benthamdirect.comresearchgate.net

Substitution on the Piperidine Ring: Introducing substituents directly onto the carbon atoms of the piperidine ring can influence the molecule's conformation and introduce new functional groups for target interaction. For example, adding a hydroxyl or fluorine group can introduce hydrogen bonding capabilities and alter metabolic stability. thieme-connect.com

Modification of the Benzyl Group: The benzyl substituent itself can be extensively modified. The methyl group could be moved to other positions (2- or 4-), or replaced with other groups like halogens (e.g., chloro, fluoro), methoxy (B1213986), or trifluoromethyl groups to alter electronic properties and lipophilicity. nih.govnih.gov

Bioisosteric Replacement: The piperidine ring itself can be replaced by other cyclic amines like morpholine (B109124) or piperazine (B1678402) to alter polarity and hydrogen bonding capacity. dndi.org Similarly, the benzyl group could be replaced by other aromatic or heteroaromatic systems.

Table 1: Derivatization Strategies for the this compound Scaffold

| Modification Site | Strategy | Potential Impact | Example Modification |

| Piperidine Nitrogen | N-Alkylation | Alter pKa, lipophilicity, steric bulk; probe binding pocket. benthamdirect.com | Add methyl, ethyl, or larger alkyl chains. |

| N-Benzylation | Introduce additional aromatic interactions. nih.gov | Add a 4-chlorobenzyl group. benthamdirect.com | |

| N-Acylation | Form amides to alter electronic properties and H-bonding. | Add an acetyl or benzoyl group. | |

| Piperidine Ring (C3-C6) | Hydroxylation | Introduce H-bond donor/acceptor; increase polarity. | Add -OH at C-4. |

| Fluorination | Block metabolism; alter pKa of nearby nitrogen. thieme-connect.com | Add -F at C-3 or C-4. | |

| Alkylation | Increase lipophilicity and steric bulk. | Add a methyl group at C-4. | |

| Benzyl Ring | Isomeric Substitution | Probe steric and electronic sensitivity of the binding pocket. | Move methyl group to C-2 or C-4 position. |

| Electronic Modification | Alter π-system electronics and interaction strength. nih.gov | Replace methyl with -Cl, -F, -OCH₃, or -CF₃. | |

| Ring Replacement | Change aromatic system for different interactions. | Replace phenyl with pyridine (B92270) or thiophene. |

Structure-Activity Relationship (SAR) Studies from a Chemical Design Perspective

While specific SAR data for this compound is not extensively published, valuable insights can be drawn from studies on closely related analogs, such as 2-benzylpiperidine (B184556) and other substituted piperidines. wikipedia.orgnih.gov SAR studies are essential for rationally designing more potent and selective molecules.

The Role of the Benzyl Group: For many targets, the benzyl group is crucial for activity, often fitting into a hydrophobic pocket. The position and nature of substituents on this ring can fine-tune binding. In a study of benzyloxy piperidine-based D₄ receptor antagonists, moving a methyl group from the 4-position to the 2-position on the benzyl ring resulted in a slight loss of activity, indicating sensitivity to steric bulk near the linkage point. nih.gov The 3-methyl group in this compound would be expected to influence the conformation and electronic nature of the ring, potentially improving or altering selectivity compared to the unsubstituted 2-benzylpiperidine.

The Piperidine Nitrogen: The substituent on the piperidine nitrogen is a key determinant of activity. In many cases, a free N-H is important for hydrogen bonding. In other cases, specific N-substituents are required to occupy a particular region of the binding site. For example, in a series of methylphenidate analogs, N-alkylation with a 4-chlorobenzyl group was found to be optimal for activity at the dopamine (B1211576) transporter. benthamdirect.com Conversely, in other series, large N-aryl substitutions were found to be detrimental to activity. benthamdirect.com

Stereochemistry: The 2-substituted piperidine core is chiral. The stereochemistry at the C-2 position is often critical for biological activity. For many targets, one enantiomer is significantly more active than the other, as the precise 3D arrangement of the benzyl group relative to the piperidine ring is essential for correct orientation within the binding site. nih.gov

Piperidine Ring Substituents: Adding substituents to the piperidine ring itself can have a profound impact. Introducing unsaturation into the piperidine ring (forming a tetrahydropyridine) was shown to increase potency tenfold in a series of agents against Trypanosoma cruzi. dndi.org In another example, adding a fluorine atom to the 3-position of the piperidine ring in a MEK1/2 inhibitor improved both potency and bioavailability. thieme-connect.com

Table 2: Inferred Structure-Activity Relationships for this compound Analogs

| Structural Moiety | Modification | Observed/Expected Effect on Activity | Rationale/Reference |

| Benzyl Group | Removal of methyl group (to 2-benzylpiperidine) | Likely decrease in potency or change in selectivity. | The methyl group provides specific hydrophobic/steric interactions. nih.gov |

| Substitution with electron-withdrawing group (e.g., -Cl, -CF₃) | Potentially increases potency. | Can enhance binding through specific electronic interactions. nih.gov | |

| Piperidine N-H | Replacement with N-methyl | May increase or decrease activity depending on the target. | N-H may be a key H-bond donor; N-methyl may provide favorable hydrophobic interactions or steric clash. acs.org |

| Replacement with N-benzyl | Can significantly alter potency and selectivity. | Introduces new aromatic interaction possibilities. benthamdirect.comnih.gov | |

| Piperidine Ring | Introduction of 4-hydroxy group | Generally increases polarity, may introduce key H-bond. | Can improve solubility and provide new binding interactions. thieme-connect.com |

| Introduction of unsaturation (tetrahydropyridine) | May significantly increase potency. | Flattens the ring conformation, which can be favorable for certain binding sites. dndi.org | |

| Stereocenter (C-2) | (R) vs. (S) enantiomer | One enantiomer is expected to be significantly more potent. | The specific 3D orientation is critical for optimal receptor fit. nih.gov |

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(3-Methyl-benzyl)-piperidine with high yield and purity?

- Methodological Answer : Synthesis optimization involves evaluating solvent systems, catalysts, and temperature. For example, using dichloromethane with NaOH as a base (yield: 78–99%) has been effective for analogous piperidine derivatives. Reaction monitoring via TLC or HPLC ensures purity . Adjusting stoichiometry (e.g., 1.2 equivalents of benzyl chloride) and stepwise purification (e.g., column chromatography) can enhance yield.

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C-NMR : Confirm substituent positions (e.g., methyl and benzyl groups) via chemical shifts and coupling patterns. For example, methyl groups typically appear at δ 1.2–1.5 ppm in piperidine derivatives .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm. Retention times (e.g., 11–12 minutes) and peak area integration ensure reproducibility .

- Elemental Analysis : Verify empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .

Q. What safety protocols are essential when handling this compound during synthesis?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods, nitrile gloves, and explosion-proof equipment due to flammability (H225) and toxicity (H301/H311) risks .

- Storage : Keep in airtight containers under inert gas (e.g., N2) at 2–8°C to prevent degradation .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal and adhere to EPA guidelines for halogenated solvents .

Advanced Research Questions

Q. How can factorial design be applied to study the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Variable Selection : Test factors like substituent position (e.g., para vs. meta methyl), steric bulk, and electronic effects .

- Design Matrix : Use a 2^k factorial approach (k = variables) to evaluate main effects and interactions. For example, vary reaction temperature (60°C vs. 80°C) and catalyst loading (5% vs. 10%) .

- Data Analysis : Apply ANOVA to identify significant variables impacting biological activity (e.g., IC50 values in cytotoxicity assays) .

Q. What strategies resolve discrepancies in biological activity data across studies of piperidine derivatives?

- Methodological Answer :

- Controlled Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, use MCF-7 cells for cytotoxicity with 48-hour exposure .

- Meta-Analysis : Compare datasets using statistical tools (e.g., Cohen’s d for effect size) to identify outliers or methodological biases .

- Theoretical Frameworks : Reconcile contradictions by proposing mechanistic hypotheses (e.g., differential receptor binding affinities due to substituent effects) .

Q. How does X-ray crystallography confirm the conformational details of this compound derivatives?

- Methodological Answer :

- Crystal Growth : Use slow evaporation in solvent mixtures (e.g., ethanol/water) to obtain single crystals .

- Data Collection : Resolve bond lengths (e.g., C-N: ~1.47 Å) and dihedral angles (e.g., piperidine chair vs. boat conformation) via synchrotron radiation .

- Validation : Compare experimental data with computational models (e.g., DFT-optimized geometries) to confirm stereochemical assignments .

Q. What in vitro models are suitable for evaluating the antinociceptive potential of this compound?

- Methodological Answer :

- Cell-Based Assays : Measure COX-2 inhibition in RAW 264.7 macrophages using ELISA (IC50 determination) .

- Animal Models : Use murine hot-plate tests (55°C) to assess latency in pain response. Dose ranges (10–100 mg/kg, i.p.) and positive controls (e.g., morphine) ensure validity .

- Receptor Binding : Screen for μ-opioid receptor affinity via competitive displacement assays (e.g., [3H]-DAMGO) .

Q. How do chromatographic techniques assess the purity of this compound derivatives?

- Methodological Answer :

- HPLC-DAD : Use gradient elution (e.g., 60:40 to 90:10 acetonitrile/water) to separate impurities. Monitor at 210 nm and 254 nm for aromatic and aliphatic contaminants .

- GC-MS : Detect volatile byproducts (e.g., unreacted benzyl chloride) with electron ionization (70 eV) and NIST library matching .

- Validation : Establish linearity (R² >0.99), LOD/LOQ (e.g., 0.1 μg/mL), and precision (%RSD <2%) per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。